molecular formula C19H20ClN3O2S B15025630 6-Chloro-2-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine

6-Chloro-2-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine

Cat. No.: B15025630
M. Wt: 389.9 g/mol
InChI Key: OVJJQLQBQUGJQL-UHFFFAOYSA-N
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Description

6-Chloro-2-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The unique structure of this compound, which includes a chloro-substituted imidazo[1,2-a]pyridine core and a sulfonylated phenyl group, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Mechanism of Action

The mechanism of action of 6-Chloro-2-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects . The exact pathways and molecular interactions depend on the specific application and target of interest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-Chloro-2-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and the sulfonylated phenyl group enhances its reactivity and potential for diverse applications in medicinal chemistry and chemical biology .

Properties

Molecular Formula

C19H20ClN3O2S

Molecular Weight

389.9 g/mol

IUPAC Name

6-chloro-2-[3-(3-methylpiperidin-1-yl)sulfonylphenyl]imidazo[1,2-a]pyridine

InChI

InChI=1S/C19H20ClN3O2S/c1-14-4-3-9-23(11-14)26(24,25)17-6-2-5-15(10-17)18-13-22-12-16(20)7-8-19(22)21-18/h2,5-8,10,12-14H,3-4,9,11H2,1H3

InChI Key

OVJJQLQBQUGJQL-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CN4C=C(C=CC4=N3)Cl

Origin of Product

United States

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